1,1,1,3-Tetrafluoro-2,4-pentanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

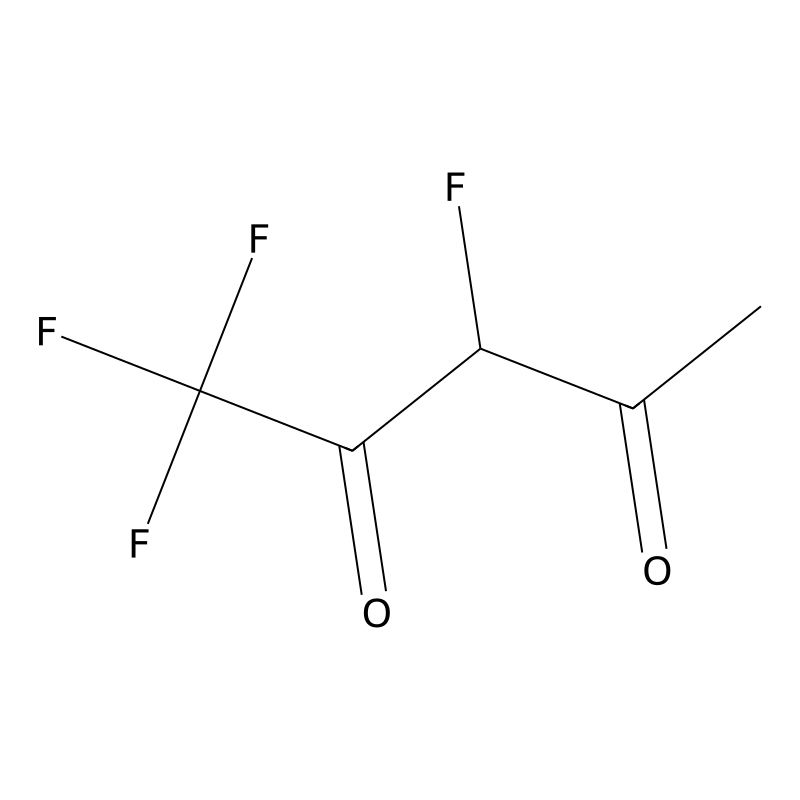

1,1,1,3-Tetrafluoro-2,4-pentanedione is an organofluorine compound characterized by its unique molecular structure, featuring four fluorine atoms attached to a five-carbon chain with two keto groups. Its molecular formula is and it has a molecular weight of approximately 172.08 g/mol. This compound is recognized for its clear light yellow to orange liquid appearance and is soluble in organic solvents. The presence of fluorine atoms imparts distinctive chemical properties, making it a subject of interest in various chemical applications and research fields .

- Condensation Reactions: Reacting with amines or alcohols to form more complex structures.

- Nucleophilic Addition: The keto groups can be attacked by nucleophiles, leading to the formation of various derivatives.

- Deprotonation: The acidic protons adjacent to the carbonyl groups can be abstracted by bases, allowing for further functionalization .

The synthesis of 1,1,1,3-tetrafluoro-2,4-pentanedione typically involves fluorination reactions of diketones or related compounds. Common methods include:

- Direct Fluorination: Using fluorine gas or fluorinating agents to introduce fluorine atoms into the diketone structure.

- Rearrangement Reactions: Starting from simpler ketones and applying specific conditions (e.g., heat or catalysts) to rearrange and form the desired tetrafluorinated structure.

- Condensation Reactions: Combining suitable precursors under acidic or basic conditions to yield the tetrafluorinated diketone .

1,1,1,3-Tetrafluoro-2,4-pentanedione finds applications in various fields:

- Chemical Synthesis: As a reagent in organic synthesis for producing more complex fluorinated compounds.

- Material Science: Used in the development of advanced materials due to its unique properties.

- Pharmaceuticals: Potentially useful in drug design and development due to its biological activity .

Interaction studies involving 1,1,1,3-tetrafluoro-2,4-pentanedione focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be utilized in synthetic pathways and its potential interactions with biological molecules. The reactivity profile suggests that it may serve as a building block for more complex fluorinated compounds in medicinal chemistry .

Several compounds share structural similarities with 1,1,1,3-tetrafluoro-2,4-pentanedione. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Difluoroacetylacetone | Contains two fluorine atoms; less reactive than tetrafluorinated analogs. | |

| 1,1,5,5-Tetrafluoropentane-2,4-dione | Similar structure but different substitution pattern; used in similar applications. | |

| 1,1-Trifluoroacetylacetone | Contains three fluorine atoms; exhibits distinct reactivity compared to tetrafluorinated variants. |

The uniqueness of 1,1,1,3-tetrafluoro-2,4-pentanedione lies in its specific arrangement of fluorine atoms and functional groups that influence its reactivity and potential applications compared to these similar compounds .